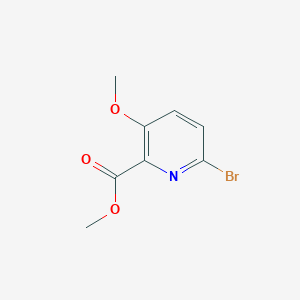

Methyl 6-bromo-3-methoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKUBONGWWQNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743597 | |

| Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945954-94-9 | |

| Record name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypicolinate (CAS Number 945954-94-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4] Within this important class of heterocycles, substituted picolinates serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 6-bromo-3-methoxypicolinate, a key intermediate for the synthesis of novel compounds in drug discovery and materials science. We will delve into its chemical properties, synthesis, reactivity, and safety considerations, offering practical insights for its application in the laboratory.

Core Properties and Physicochemical Data

This compound is a polysubstituted pyridine derivative with the CAS number 945954-94-9.[3] Its structure features a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl ester at the 2-position. This unique arrangement of functional groups makes it a valuable synthon for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 945954-94-9 | [3] |

| Molecular Formula | C₈H₈BrNO₃ | [] |

| Molecular Weight | 246.06 g/mol | [] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Solubility | No data available | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Manufacturing

The most direct and commonly cited method for the synthesis of this compound is through the methylation of its corresponding hydroxyl precursor, Methyl 6-bromo-3-hydroxypicolinate.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

Methyl 6-bromo-3-hydroxypicolinate (1.0 eq)

-

Iodomethane (2.0 eq)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF).[3]

-

To this solution, add potassium carbonate (2.0 eq) and iodomethane (2.0 eq).[3]

-

Stir the reaction mixture at room temperature for 3 hours.[3]

-

Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the DMF.[3]

-

Dilute the residue with water and extract with ethyl acetate (3 x).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]

-

Purification can be achieved by flash column chromatography on silica gel.

Yield: Approximately 90%.[3]

Causality of Experimental Choices:

-

Potassium carbonate is used as a mild base to deprotonate the hydroxyl group of the starting material, forming a phenoxide that is a more potent nucleophile.

-

Iodomethane serves as the methylating agent. Iodine is a good leaving group, facilitating the Sₙ2 reaction.

-

DMF is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the ionic intermediates and does not interfere with the nucleophilic substitution.

Alternative Synthetic Strategies

While the above method is straightforward, alternative strategies for the synthesis of substituted picolinates often involve multi-step sequences starting from more readily available pyridine derivatives. These can include regioselective halogenation, nitration, and subsequent functional group interconversions. For instance, the synthesis of related methoxypyridine carboxylates has been achieved through nucleophilic aromatic substitution of di-chloro or di-fluoro picolinate precursors.[6] The choice of solvent in these reactions can be critical for achieving the desired regioselectivity.[6]

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following data is based on reported values.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

-

¹H NMR (400 MHz, CDCl₃): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H).[3]

Interpretation:

-

The two doublets at 7.56 and 7.25 ppm correspond to the two aromatic protons on the pyridine ring, with a coupling constant of 8.0 Hz indicative of ortho-coupling.

-

The two singlets at 3.94 and 3.90 ppm are assigned to the protons of the two methoxy groups (the ester and the ether).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

MS (M + H)⁺: 256/258.[3]

Interpretation:

-

The two peaks at m/z 256 and 258 with an approximate 1:1 intensity ratio are characteristic of a molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

¹³C NMR and IR Spectroscopy

-

Predicted ¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the pyridine ring (with carbons attached to bromine and nitrogen being the most deshielded), and the two methoxy carbons (~50-60 ppm).

-

Predicted IR (KBr): Key vibrational bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches for the ester and ether functionalities, and C=C and C=N stretching vibrations of the pyridine ring.

Reactivity and Applications in Synthesis

This compound is a versatile building block primarily due to the reactivity of the C-Br bond at the 6-position of the pyridine ring. This bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C, C-C (alkynyl), and C-N bonds, respectively.

This reaction is a powerful tool for forming biaryl structures.

Caption: Suzuki-Miyaura coupling of this compound.

This reaction allows for the synthesis of substituted aminopyridines.

Sources

Methyl 6-bromo-3-methoxypicolinate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 6-bromo-3-methoxypicolinate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. Its purpose is to consolidate known physicochemical data and provide robust, field-proven methodologies for the experimental determination of its core physical properties. As an intermediate primarily utilized in multi-step syntheses, detailed public data on this compound is limited. Therefore, this guide emphasizes not only the known attributes but also the practical, self-validating protocols required to fully characterize the material in a laboratory setting.

Molecular Identity and Core Chemical Data

This compound is a substituted pyridine derivative commonly employed in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, and a methyl ester, providing multiple reaction sites for further chemical elaboration.

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 945954-94-9 | [][3][4][5] |

| Molecular Formula | C₈H₈BrNO₃ | [] |

| Molecular Weight | 246.06 g/mol | [] |

| IUPAC Name | methyl 6-bromo-3-methoxypyridine-2-carboxylate | N/A |

| SMILES | COC1=C(N=C(C=C1)Br)C(=O)OC | N/A |

| InChI Key | XCKUBONGWWQNJH-UHFFFAOYSA-N | N/A |

Known Physicochemical and Spectroscopic Data

While comprehensive experimental data is not widely published, key spectroscopic identifiers have been reported in patent literature, confirming the compound's structure. This information is critical for incoming material verification and reaction monitoring.

Physical Properties

A definitive physical description, melting point, and boiling point are not consistently reported across public datasheets. One Safety Data Sheet (SDS) explicitly states "no data available" for appearance and boiling point.[4] This necessitates experimental determination by the end-user, for which protocols are provided in Section 4.

Spectroscopic Data

The following data has been synthesized from available sources.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.56 (d, J=8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H) | [6][7] |

| Mass Spec. | (M+H)⁺: 256 / 258 | [6][7] |

| ¹³C NMR | Data not publicly available. A protocol for determination is provided in Section 4.2. | N/A |

| Infrared (IR) | Data not publicly available. A protocol for determination is provided in Section 4.4. | N/A |

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

| Parameter | Recommendation | Source(s) |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed. Recommended temperature: 2-8°C. | [8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [4][8] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [4] |

| Incompatibilities | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [4] |

| Decomposition | Hazardous decomposition products formed under fire conditions include carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides. | [4] |

Recommended Experimental Characterization Protocols

The following section provides detailed, step-by-step methodologies for determining the key physical properties of this compound. Adherence to these protocols will generate reliable and reproducible data.

Determination of Melting Point (Capillary Method)

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a pharmacopeia-standard technique that ensures uniform and controlled heating.

Caption: Workflow for Melting Point Determination by Capillary Method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of this compound into a fine powder using an agate or glass mortar and pestle. This ensures efficient and uniform heat transfer.[3]

-

Capillary Loading: Press the open end of a glass capillary tube (e.g., 1 mm internal diameter) into the powdered sample several times.[4]

-

Packing: Invert the capillary and tap it gently on a hard surface to compact the sample into a dense column at the sealed bottom. The final packed height should be 2-3 mm.[4]

-

Initial Determination (Optional but Recommended): Place the loaded capillary into the heating block of a melting point apparatus. Set a rapid heating rate (e.g., 5-10 °C/min) to quickly determine an approximate melting range. This saves time during the precise measurement.[5]

-

Precise Determination: Using a fresh sample, set the starting temperature to at least 10-15°C below the approximate melting point found in the previous step.[4]

-

Heating Ramp: Program the instrument to heat at a slow, constant rate of 1-2°C per minute through the expected melting range. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring accuracy.[8]

-

Observation and Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[4]

-

Reporting: Report the melting point as this recorded range. For a pure compound, this range should be narrow. Repeat the determination at least twice to ensure reproducibility.

Acquisition of ¹H and ¹³C NMR Spectra

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. The provided ¹H NMR data confirms the presence of two distinct aromatic protons and two separate methyl groups (one from the ester, one from the ether). A ¹³C spectrum would validate the carbon backbone.

Caption: General Workflow for ¹H and ¹³C NMR Spectrum Acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that obscure important sample resonances.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform magnetic field shimming (either automatically or manually) to optimize the field's homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Set the acquisition parameters. For a routine spectrum, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically sufficient. Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: ¹³C nuclei have a low natural abundance (1.1%) and lower sensitivity, requiring more scans. Use a standard proton-decoupled pulse program. A relaxation delay of 2-5 seconds is standard, but longer delays may be needed for non-protonated carbons. Acquire several hundred to several thousand scans depending on the sample concentration and spectrometer strength.

-

Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to get a flat spectrum.

-

Analysis: Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS). Integrate the ¹H signals to determine the relative ratios of protons. Identify the chemical shift (δ) for all peaks in both spectra.

Determination of Solubility

Causality: Understanding a compound's solubility in various solvents is essential for designing reaction conditions, purification procedures (crystallization, chromatography), and formulation studies. A systematic approach is needed to classify solubility from "insoluble" to "freely soluble." Patent literature implies solubility in solvents like Dichloromethane, Ethyl Acetate, Tetrahydrofuran, and Dimethylformamide, but quantitative data is lacking.[6][9][10]

Step-by-Step Protocol (Qualitative Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents, such as Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).

-

Initial Test: Add approximately 10 mg of the compound to a small vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking vigorously for at least 30 seconds after each addition.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Continue adding solvent up to a total of 1 mL. Classify the solubility based on the volume of solvent required to fully dissolve the 10 mg of solute, using a standard chart such as the one derived from the U.S. Pharmacopeia (USP).

| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |

| Very soluble | < 1 |

| Freely soluble | 1 - 10 |

| Soluble | 10 - 30 |

| Sparingly soluble | 30 - 100 |

| Slightly soluble | 100 - 1,000 |

| Very slightly soluble | 1,000 - 10,000 |

| Practically insoluble | > 10,000 |

Acquisition of Infrared (IR) Spectrum

Causality: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of specific frequencies of IR radiation that correspond to the vibration of chemical bonds. For this compound, key expected absorptions include C=O (ester), C-O (ester and ether), and C=C/C=N (aromatic ring) vibrations.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small, representative amount of the solid compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Analysis: Analyze the resulting spectrum by identifying the wavenumbers (cm⁻¹) of major absorption bands and correlating them to specific functional groups.

References

- 1. US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]

- 3. ivychem.com [ivychem.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. This compound | 945954-94-9 [chemicalbook.com]

- 6. WO2014123795A2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis c - Google Patents [patents.google.com]

- 7. US9242998B2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C - Google Patents [patents.google.com]

- 8. achmem.com [achmem.com]

- 9. US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]

- 10. WO2025137640A1 - Azaspiro wrn inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 6-bromo-3-methoxypicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-3-methoxypicolinate, a key heterocyclic building block. We will delve into its molecular characteristics, spectroscopic signature, synthesis, and strategic importance in the fields of medicinal chemistry and agrochemical development. This document is designed to serve as a practical resource, blending foundational data with field-proven insights to empower your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative, specifically a picolinate ester. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of bromo, methoxy, and methyl ester functional groups on this core makes it a highly versatile intermediate for further chemical elaboration.

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | Methyl 6-bromo-3-methoxypyridine-2-carboxylate | N/A |

| CAS Number | 945954-94-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO₃ | [2][] |

| Molecular Weight | 246.06 g/mol | [2][] |

| SMILES | COC1=C(N=C(C=C1)Br)C(=O)OC | [] |

| InChI | InChI=1S/C8H8BrNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | [] |

In-Depth Molecular Structure and Weight Analysis

Structural Elucidation

The structure of this compound consists of a pyridine-2-carboxylate core. The key functional groups are positioned as follows:

-

Methyl Ester (-COOCH₃) at C2: This group is the defining feature of a picolinate. It serves as a reactive handle for transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amide derivatives.

-

Methoxy Group (-OCH₃) at C3: This electron-donating group influences the electron density of the pyridine ring, potentially modulating the reactivity of other positions and the overall pharmacokinetic properties of derivative molecules.

-

Bromo Group (-Br) at C6: The bromine atom is a critical functional group for synthetic diversification. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon- and heteroatom-based substituents.

Caption: 2D representation of this compound.

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula (C₈H₈BrNO₃). The calculation, based on standard atomic weights, is detailed below. This value is critical for stoichiometric calculations in reaction planning and for analysis via mass spectrometry.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 246.060 |

Spectroscopic Characterization for Structural Verification

Spectroscopic data provides definitive confirmation of the molecular structure. The key data points for this compound are consistent with its assigned structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The reported spectrum in CDCl₃ at 400 MHz shows four distinct signals.[1]

-

δ 7.56 (d, J = 8.0 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyridine ring. It is coupled to the proton at C4, resulting in the doublet splitting pattern.

-

δ 7.25 (d, J = 8.0 Hz, 1H): This signal represents the proton at the C4 position, coupled to the C5 proton.

-

δ 3.94 (s, 3H): This singlet, integrating to three protons, is assigned to the methyl group of the methoxy substituent (-OCH₃). Its singlet nature indicates no adjacent protons.

-

δ 3.90 (s, 3H): This singlet is assigned to the protons of the methyl ester (-COOCH₃).

Expertise Insight: The chemical shifts of the two aromatic protons (7.56 and 7.25 ppm) are in the expected region for a pyridine ring. The two singlets around 3.9 ppm are characteristic of methoxy and methyl ester groups, and their unambiguous assignment can be confirmed with 2D NMR techniques like HMBC.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.

-

Mass Spectrum (M+H)⁺: 256/258: This result indicates the mass-to-charge ratio of the protonated molecule.[1] The presence of two peaks of nearly equal intensity, separated by two mass units, is the classic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This is a crucial piece of data for confirming the presence of bromine.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the methylation of its hydroxyl precursor, Methyl 6-bromo-3-hydroxypicolinate.[1] This reaction is a standard Williamson ether synthesis.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures.[1]

-

Reaction Setup:

-

To a solution of Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature.

-

Add iodomethane (CH₃I, 2.0 eq) dropwise to the mixture.

-

-

Reaction Execution:

-

Allow the reaction to stir at room temperature for approximately 3 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

-

-

Workup and Extraction:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

-

Dilute the residue with deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

-

Isolation and Purification:

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude material by column chromatography on silica gel.

-

Trustworthiness and Rationale:

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group of the starting material, forming the nucleophilic phenoxide. Its insolubility in some organic solvents can drive the reaction, but in a polar aprotic solvent like DMF, it is effective.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent that readily dissolves the reactants and intermediates, facilitating a homogenous reaction environment and accelerating the Sₙ2 reaction.

-

Excess Reagents: Using a twofold excess of both the base and the alkylating agent (iodomethane) ensures the complete conversion of the starting material.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate.[4] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.

Key Strategic Roles:

-

Scaffold for Cross-Coupling: The C6-bromo position is the primary site for introducing molecular complexity. Researchers utilize this handle to perform Suzuki couplings (to add aryl or heteroaryl groups), Sonogashira couplings (to add alkynes), and Buchwald-Hartwig aminations (to add nitrogen-based functionalities). This is a cornerstone strategy for library synthesis in hit-to-lead campaigns.

-

Ester Modification: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, a common functional group in many drug molecules, often critical for target binding.

-

Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of modern herbicides and fungicides, where the substituted pyridine core is a known toxophore.[4]

Caption: Synthetic utility of this compound in medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-3-methoxypicolinate

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of Methyl 6-bromo-3-methoxypicolinate (CAS No: 945954-94-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm its molecular structure. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for structural verification, integrating experimental data with established spectroscopic principles to ensure scientific integrity.

Introduction: The Molecular Profile

This compound is a substituted pyridine derivative with the molecular formula C₈H₈BrNO₃.[][3] Its structural complexity, featuring an aromatic ring with multiple distinct substituents, makes it an excellent subject for a multi-faceted spectroscopic analysis. A comprehensive characterization is essential for verifying its identity and purity before its use in further synthetic applications.

Chemical Structure and Identity

The structural integrity of a synthetic intermediate is the foundation of any successful drug development or fine chemical manufacturing process. The IUPAC name for this compound is methyl 6-bromo-3-methoxypyridine-2-carboxylate.[4]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Analysis

Proton NMR provides detailed information about the number of distinct proton environments and their neighboring protons.

Experimental Protocol: A sample of this compound (~5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak, which rarely interferes with analyte signals. The spectrum is acquired on a 400 MHz spectrometer.

Data and Interpretation: The experimental ¹H NMR spectrum shows four distinct signals, which perfectly correspond to the four unique proton environments in the molecule.[5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.56 | Doublet (d) | 8.0 | 1H | H-5 |

| 7.25 | Doublet (d) | 8.0 | 1H | H-4 |

| 3.94 | Singlet (s) | N/A | 3H | Ester (-OCH₃) |

| 3.90 | Singlet (s) | N/A | 3H | Methoxy (-OCH₃) |

Causality Behind Assignments:

-

Aromatic Protons (H-4, H-5): The two signals in the aromatic region (7.0-8.0 ppm) confirm the presence of two protons on the pyridine ring. They appear as doublets due to coupling with each other. The observed coupling constant of J = 8.0 Hz is typical for ortho-coupling in a six-membered aromatic ring. The downfield shift of H-5 (7.56 ppm) compared to H-4 (7.25 ppm) is attributed to its position adjacent to the electronegative bromine atom.

-

Methyl Protons: The two sharp singlets at 3.94 and 3.90 ppm, each integrating to 3 protons, are characteristic of methyl groups in different electronic environments. The signal at 3.94 ppm is assigned to the ester methyl group, which is slightly more deshielded due to the direct attachment to the carbonyl system. The signal at 3.90 ppm corresponds to the methoxy group attached to the aromatic ring.[5]

¹³C NMR Analysis

Carbon NMR spectroscopy provides information on the number of unique carbon atoms and their functional nature.

Protocol: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. Data is typically acquired on the same 400 MHz spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.

Predicted Data and Interpretation: While experimental data is not available in the cited public resources, the expected chemical shifts can be reliably predicted based on established substituent effects on aromatic systems.[6][7] The molecule has eight unique carbon atoms, and therefore, eight distinct signals are expected.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~165 | C=O (Ester) | Typical range for ester carbonyl carbons. |

| ~155 | C-3 | Aromatic carbon attached to an electronegative oxygen atom (methoxy group). |

| ~148 | C-2 | Aromatic carbon attached to the ester group and adjacent to the ring nitrogen. |

| ~140 | C-6 | Aromatic carbon bearing the bromine atom, deshielded by both bromine and nitrogen. |

| ~128 | C-5 | Aromatic C-H, downfield due to proximity to the bromine atom. |

| ~115 | C-4 | Aromatic C-H, upfield relative to C-5. |

| ~56 | Methoxy (-OCH₃) | Standard chemical shift for a methoxy carbon attached to an aromatic ring. |

| ~53 | Ester (-OCH₃) | Standard chemical shift for an ester methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Protocol: The IR spectrum can be obtained using either a KBr pellet method for a solid sample or by analyzing a thin film of the compound on a salt plate. The analysis is performed over the standard range of 4000-400 cm⁻¹.

Predicted Characteristic Absorption Bands: Based on the functional groups in this compound, the following key absorption bands are predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (Methyl groups) |

| ~1730-1715 | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Pyridine Ring |

| ~1250-1100 | C-O Stretch | Ester and Ether C-O bonds |

| ~700-550 | C-Br Stretch | Carbon-Bromine bond |

The presence of a strong absorption band around 1720 cm⁻¹ would be a definitive indicator of the ester carbonyl group, while bands in the 1250-1100 cm⁻¹ region would confirm the C-O linkages of the ester and ether groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, offering the most definitive piece of evidence for its identity.

Protocol: The analysis is best performed using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ion source. Data is acquired in positive ion mode.

Data and Interpretation:

-

Molecular Ion Peak: The mass spectrum shows a protonated molecular ion [M+H]⁺ at m/z 256/258.[5] This observation is critical. The molecular weight of C₈H₈BrNO₃ is 246.06 g/mol . The addition of a proton (1.007 g/mol ) results in an expected m/z of ~247. However, the search result reports 256/258, which corresponds to the molecular weight of the compound itself (246) plus a proton, with the characteristic bromine isotope pattern. The two peaks of nearly equal intensity separated by 2 m/z units are the unmistakable signature of a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

High-Resolution MS (HRMS): An exact mass measurement would provide the elemental formula.

-

Calculated exact mass for [C₈H₉⁷⁹BrNO₃]⁺: 245.9817

-

Calculated exact mass for [C₈H₉⁸¹BrNO₃]⁺: 247.9796

-

Confirming the measured mass to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental formula.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. True scientific integrity is achieved by integrating the data from all methods into a self-validating system. This workflow ensures that the proposed structure is consistent with all observed data.

Figure 2: Workflow for the integrated spectroscopic confirmation of the target compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy verifies the key functional groups, namely the ester and ether moieties. Finally, ¹H NMR spectroscopy provides the unambiguous connectivity and electronic environment of the protons, allowing for the complete elucidation of the molecular structure. This integrated approach represents a robust and reliable methodology for the validation of key synthetic intermediates in research and industrial settings.

References

-

ChemUniverse. (n.d.). This compound [Q01160]. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-3-methoxypicolinate

Introduction: The Strategic Importance of Methyl 6-bromo-3-methoxypicolinate in Drug Discovery

This compound is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern on the pyridine ring, featuring a bromine atom, a methoxy group, and a methyl ester, provides three distinct points for chemical modification. This trifunctional nature makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The bromine atom is particularly useful as it allows for the introduction of various functionalities through cross-coupling reactions, while the ester and methoxy groups can be further manipulated to construct intricate molecular architectures. This guide provides a comprehensive overview of the most reliable and efficient synthetic pathways to this key intermediate, offering in-depth protocols, mechanistic insights, and a comparative analysis of different strategic approaches.

Primary Synthetic Pathway: Williamson Ether Synthesis of the Hydroxy Precursor

The most direct and widely employed route to this compound involves the O-methylation of its corresponding hydroxyl precursor, methyl 6-bromo-3-hydroxypicolinate. This method is favored for its high efficiency and mild reaction conditions.

Overall Synthetic Transformation:

Caption: Williamson ether synthesis of the target molecule.

Mechanistic Rationale: The SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The potassium carbonate acts as a base to deprotonate the hydroxyl group of methyl 6-bromo-3-hydroxypicolinate, forming a more nucleophilic phenoxide-like species. This alkoxide then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the desired ether linkage. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the alkoxide anion, thereby enhancing its nucleophilicity and accelerating the reaction rate.

Detailed Experimental Protocol

Synthesis of this compound from Methyl 6-bromo-3-hydroxypicolinate [1]

-

Materials:

-

Methyl 6-bromo-3-hydroxypicolinate (4.0 g, 17.2 mmol)

-

Iodomethane (7.15 g, 34.5 mmol, 2.0 equivalents)

-

Potassium carbonate (4.76 g, 34.5 mmol, 2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (50 mL)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of methyl 6-bromo-3-hydroxypicolinate in DMF, add potassium carbonate and iodomethane.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

-

The product can be identified by NMR spectroscopy and mass spectrometry.[1] 1H NMR (400 MHz, CDCl3): δ 7.56 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 3.90 (s, 3H). Mass spectrum (M + H)+: 256/258.[1]

-

| Parameter | Value |

| Starting Material | Methyl 6-bromo-3-hydroxypicolinate |

| Reagents | Iodomethane, Potassium Carbonate |

| Solvent | DMF |

| Temperature | Room Temperature |

| Time | 3 hours |

| Yield | 90%[1] |

Synthesis of the Precursor: Methyl 6-bromo-3-hydroxypicolinate

A reliable synthesis of the starting material, methyl 6-bromo-3-hydroxypicolinate, is essential. A two-step synthesis from 3-hydroxypicolinic acid has been reported.[2] This involves an Elbs persulfate oxidation to introduce a hydroxyl group at the 6-position, followed by bromination.

Caption: Synthesis of the hydroxy precursor.

Alternative Synthetic Strategies

While the Williamson ether synthesis is a robust method, alternative routes can be advantageous depending on the availability of starting materials and the desired scale of the synthesis.

Alternative Route 1: Esterification of 6-bromo-3-methoxypicolinic acid

This approach involves the initial synthesis of the carboxylic acid, followed by esterification.

Caption: Esterification of the corresponding carboxylic acid.

Detailed Experimental Protocol for Fischer Esterification

-

Materials:

-

6-bromo-3-methoxypicolinic acid

-

Methanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

Dissolve 6-bromo-3-methoxypicolinic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired ester.

-

Alternative Route 2: Synthesis from 2-amino-5-methoxypyridine

This pathway utilizes a readily available starting material and employs a Sandmeyer reaction to introduce the bromine atom.

Caption: Synthesis from 2-amino-5-methoxypyridine.

Detailed Experimental Protocol for the Sandmeyer Reaction [3]

-

Materials:

-

2-Amino-5-methoxypyridine (14.8 g)

-

60% Hydrobromic acid (150 mL)

-

Bromine (47.47 g)

-

Sodium nitrite (20.53 g) in water (40 mL)

-

Sodium hydroxide (120 g) in water (100 mL)

-

Ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-amino-5-methoxypyridine in 60% hydrobromic acid and cool to -10 °C.

-

Slowly add bromine dropwise with stirring.

-

Add the sodium nitrite solution dropwise, maintaining the temperature below -5 °C.

-

Allow the mixture to warm to room temperature and then cool to 0 °C.

-

Slowly add the sodium hydroxide solution.

-

Extract the mixture thoroughly with ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel (dichloromethane as eluent) to yield 2-bromo-5-methoxypyridine.

-

Expert Insight: The subsequent step of introducing the methyl ester at the 2-position (ortho to the nitrogen) can be challenging. Directed ortho-metalation (DoM) using a strong base like n-butyllithium, followed by quenching with an electrophile such as methyl chloroformate, is a potential strategy. However, regioselectivity can be an issue, and careful optimization of reaction conditions is required.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various research and development programs in the life sciences. The Williamson ether synthesis of methyl 6-bromo-3-hydroxypicolinate stands out as the most efficient and high-yielding method. However, the alternative routes presented in this guide offer valuable flexibility, particularly when considering the availability and cost of starting materials. Future research in this area may focus on developing more atom-economical and environmentally benign synthetic methods, potentially through the use of novel catalytic systems for C-H activation or by exploring flow chemistry approaches to enhance safety and scalability.

References

- Design and synthesis of novel methoxypyridine-derived gamma-secretase modul

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - arkat usa. [Link]

-

Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. [Link]

- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (URL not available)

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. [Link]

-

Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. [Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - Georgia Southern Scholars. [Link]

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. (URL not available)

- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL not available)

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P

-

Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]

- (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (URL not available)

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. (URL not available)

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL not available)

-

ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) - YouTube. [Link]

-

Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. [Link]

-

Methyl 4,6-dibromo-3-hydroxypicolinate | C7H5Br2NO3 | CID 22175130 - PubChem. [Link]

- Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. (URL not available)

- JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst - Google P

Sources

- 1. This compound | 945954-94-9 [chemicalbook.com]

- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-3-methoxypicolinate: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-3-methoxypicolinate is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, the methoxy group modulates the electronic properties of the pyridine ring, and the methyl ester provides a site for amide bond formation or other modifications. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this valuable intermediate, with a focus on the selection of starting materials and an in-depth analysis of the chemical principles underpinning each strategy.

Primary Synthetic Route: Methylation of a Hydroxypicolinate Precursor

The most direct and commonly employed synthesis of this compound commences with the commercially available precursor, Methyl 6-bromo-3-hydroxypicolinate. This route is favored for its high efficiency and straightforward execution.

Route 1: Williamson Ether Synthesis of Methyl 6-bromo-3-hydroxypicolinate

This approach leverages the classical Williamson ether synthesis to introduce the methoxy group at the C3 position of the pyridine ring.

Causality of Experimental Choices:

-

Starting Material: Methyl 6-bromo-3-hydroxypicolinate is an ideal starting material as it already contains the desired bromine and methyl ester functionalities in the correct positions. Its commercial availability makes this route attractive for rapid synthesis.[1][2][3][4]

-

Methylating Agent: Iodomethane is a highly reactive methylating agent, ensuring a rapid and efficient reaction.

-

Base: Potassium carbonate is a mild and cost-effective base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Mechanism:

The reaction proceeds via a standard SN2 mechanism. The potassium carbonate deprotonates the hydroxyl group of Methyl 6-bromo-3-hydroxypicolinate to form a potassium phenoxide intermediate. This potent nucleophile then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group to form the desired ether linkage.

Experimental Protocol: Synthesis of this compound from Methyl 6-bromo-3-hydroxypicolinate

-

To a solution of Methyl 6-bromo-3-hydroxypicolinate (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add iodomethane (2.0 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Routes

While the methylation of Methyl 6-bromo-3-hydroxypicolinate is a robust method, alternative strategies starting from more fundamental precursors can be advantageous in terms of cost or for the synthesis of analogues.

Route 2: Esterification of 6-bromo-3-methoxypicolinic acid

This two-step approach involves the synthesis or acquisition of 6-bromo-3-methoxypicolinic acid, followed by a standard esterification reaction.

Causality of Experimental Choices:

-

Starting Material: 6-bromo-3-methoxypicolinic acid provides a direct precursor to the target molecule, requiring only a single esterification step.

-

Esterification Method: Fischer esterification, using methanol as both the solvent and the reactant in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), is a classical and cost-effective method. Alternatively, for more sensitive substrates, milder conditions using reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed.[5]

Mechanism:

In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Experimental Protocol: Esterification of 6-bromo-3-methoxypicolinic acid

-

Suspend 6-bromo-3-methoxypicolinic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Route 3: Multi-step Synthesis from 2,6-Dibromopyridine

A more convergent approach begins with the readily available 2,6-dibromopyridine. This route requires several steps but offers flexibility for introducing diverse functionalities.

Key Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Selective substitution of one bromine atom with a methoxy group. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack.[6][7] By controlling the stoichiometry of the sodium methoxide, monosubstitution can be favored.

-

Ortho-Lithiation and Carboxylation: The remaining bromine atom and the pyridine nitrogen can direct lithiation to the C3 position. Trapping the resulting organolithium species with carbon dioxide introduces the carboxylic acid functionality.

-

Esterification: The final step is the esterification of the carboxylic acid as described in Route 2.

Causality of Experimental Choices:

-

Starting Material: 2,6-Dibromopyridine is an inexpensive and commercially available starting material.[4]

-

Regiocontrol: The inherent electronic properties of the pyridine ring direct the initial nucleophilic substitution to the C2 or C6 position. Subsequent ortho-lithiation is directed by the existing substituents.[8]

Conceptual Workflow: Synthesis from 2,6-Dibromopyridine

Caption: Synthesis of this compound from 2,6-Dibromopyridine.

Route 4: Sandmeyer Reaction of an Aminopicolinate Precursor

This route involves the diazotization of an amino group at the C6 position, followed by its displacement with a bromide.

Key Transformations:

-

Synthesis of a suitable aminopicolinate: This would likely involve multiple steps starting from a commercially available pyridine derivative.

-

Sandmeyer Reaction: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom.[9][10][11][12][13]

Causality of Experimental Choices:

-

Versatility: The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring, starting from an amino group.

-

Precursor Availability: The feasibility of this route is highly dependent on the accessibility of the required 6-amino-3-methoxypicolinate precursor.

Conceptual Workflow: Sandmeyer Reaction Approach

Caption: Synthesis via Sandmeyer reaction of an aminopicolinate precursor.

Comparison of Synthetic Routes

| Route | Starting Material(s) | Key Advantages | Key Disadvantages | Typical Overall Yield |

| 1 | Methyl 6-bromo-3-hydroxypicolinate | High yield, single step, straightforward procedure. | Cost and availability of the starting material. | >90% |

| 2 | 6-bromo-3-methoxypicolinic acid | Direct precursor, simple esterification. | Requires synthesis or purchase of the starting acid. | High (for esterification step) |

| 3 | 2,6-Dibromopyridine | Inexpensive starting material, flexible for analogue synthesis. | Multi-step, requires handling of organolithium reagents. | Moderate |

| 4 | Methyl 6-amino-3-methoxypicolinate | Utilizes a powerful and versatile reaction. | Accessibility of the amino precursor can be challenging. | Moderate to High |

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with its own merits and challenges. For rapid and high-yield access, the methylation of Methyl 6-bromo-3-hydroxypicolinate is the preferred method. However, for cost-effective, large-scale synthesis or for the creation of a library of analogues, multi-step sequences starting from simpler, more readily available pyridines such as 2,6-dibromopyridine offer greater flexibility. The choice of the optimal synthetic route will ultimately depend on the specific project requirements, including scale, timeline, cost considerations, and the desired level of molecular diversity.

References

- Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552–2558.

-

Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). [Video]. YouTube. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Williamson Ether Synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). [Video]. YouTube. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3175.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

-

Sandmeyer reaction (video) | Khan Academy. (n.d.). Retrieved January 6, 2026, from [Link]

- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2004). The Journal of Organic Chemistry, 69(24), 8377–8384.

-

Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved January 6, 2026, from [Link]

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine. (2016, February 24).

-

esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 321601-48-3 | Methyl 6-bromo-3-hydroxypicolinate. Retrieved January 6, 2026, from [Link]

-

AbacipharmTech. (n.d.). 6-Bromo-3-methoxypicolinic acid. Retrieved January 6, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. byjus.com [byjus.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

The Bromopicolinate Scaffold: A Comprehensive Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Bromopicolinate Scaffold

The bromopicolinate scaffold, a pyridine ring bearing both a bromine atom and an ester functional group, represents a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and versatile reactivity. The electron-deficient nature of the pyridine ring, further influenced by the electron-wielding ester group, coupled with the synthetically versatile carbon-bromine bond, makes it an ideal platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the bromopicolinate core, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of the bromopicolinate scaffold is a nuanced interplay of electronic and steric factors. The position of the bromine atom and the ester group on the pyridine ring dictates the susceptibility of the C-Br bond to cleavage in palladium-catalyzed cross-coupling reactions and influences the regioselectivity of other transformations.

Electronic Effects: The pyridine nitrogen and the ester group are both electron-withdrawing, rendering the ring electron-deficient. This generally enhances the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in many cross-coupling reactions.[3] The relative positions of these groups modulate the electronic density at each carbon, influencing the reactivity of the C-Br bond. For instance, a bromine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[2]

Steric Effects: The steric hindrance around the bromine atom can significantly impact reaction rates. A bulky ester group ortho to the bromine can hinder the approach of the bulky palladium catalyst, potentially requiring more forcing reaction conditions or specialized, less sterically demanding catalyst systems.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The C-Br bond of the bromopicolinate scaffold is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many biologically active molecules.[4]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient substrates like bromopicolinates, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The base is crucial for the transmetalation step, activating the boronic acid partner.[4] A mixed solvent system, often including water, is frequently used to aid in the dissolution of the base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-Bromopicolinate with Phenylboronic Acid

-

Materials: Methyl 6-bromopicolinate (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture).

-

Procedure:

-

To a flame-dried round-bottom flask, add methyl 6-bromopicolinate, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

-

Heat the reaction mixture to 90 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromopicolinates

| Bromopicolinate Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Methyl 6-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~85-95% |

| Ethyl 5-bromopicolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | ~80-90% |

| Methyl 3-bromopicolinate | 2-Thiopheneboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | ~75-85% |

Visualization: Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6] This reaction is particularly valuable for the synthesis of pharmaceutical compounds, where the aniline moiety is a common pharmacophore.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of a bulky, electron-rich phosphine ligand. These ligands promote both the oxidative addition of the palladium to the aryl bromide and the subsequent reductive elimination of the arylamine product.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and generate the active nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 5-Bromopicolinate with Morpholine

-

Materials: Ethyl 5-bromopicolinate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), Cs₂CO₃ (1.5 equiv), Anhydrous 1,4-Dioxane.

-

Procedure:

-

In a glovebox or under a stream of inert gas, add ethyl 5-bromopicolinate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a flame-dried Schlenk tube.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous 1,4-dioxane followed by morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[8]

-

Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromopicolinates

| Bromopicolinate Isomer | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Ethyl 5-bromopicolinate | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | ~85-95% |

| Methyl 6-bromopicolinate | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | ~80-90% |

| Ethyl 3-bromopicolinate | Piperidine | Pd(OAc)₂/RuPhos | K₃PO₄ | t-BuOH | ~70-80% |

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes.[9] This reaction is particularly useful for the introduction of rigid, linear linkers in drug molecules and functional materials.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.[10] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: Sonogashira Coupling of Methyl 3-Bromopicolinate with Phenylacetylene

-

Materials: Methyl 3-bromopicolinate (1.0 equiv), Phenylacetylene (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (anhydrous).

-

Procedure:

-

To a Schlenk flask, add methyl 3-bromopicolinate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.

-

Concentrate the filtrate and purify the residue by column chromatography.[11]

-

Data Presentation: Representative Sonogashira Coupling Reactions of Bromopicolinates

| Bromopicolinate Isomer | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Methyl 3-bromopicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | ~80-90% |

| Ethyl 6-bromopicolinate | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | THF | ~85-95% |

| Methyl 5-bromopicolinate | 1-Heptyne | Pd(OAc)₂/XPhos | Cs₂CO₃ | Acetonitrile | ~75-85% |

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling offers a broad substrate scope for the formation of C-C bonds, utilizing organostannane reagents.[12] A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback.[13]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligands is crucial for an efficient Stille coupling. Additives such as CuI or LiCl can accelerate the transmetalation step, which is often the rate-determining step.[3]

Experimental Protocol: Stille Coupling of Ethyl 6-Bromopicolinate with Tributyl(vinyl)stannane

-

Materials: Ethyl 6-bromopicolinate (1.0 equiv), Tributyl(vinyl)stannane (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Anhydrous THF.

-

Procedure:

-

To a flame-dried flask, add ethyl 6-bromopicolinate and Pd(PPh₃)₄ under an inert atmosphere.

-

Add anhydrous THF, followed by tributyl(vinyl)stannane.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of KF.

-

Stir vigorously for 30 minutes, then filter the resulting precipitate.

-

Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Data Presentation: Representative Stille Coupling Reactions of Bromopicolinates

| Bromopicolinate Isomer | Organostannane | Catalyst | Additive | Solvent | Yield (%) |

| Ethyl 6-bromopicolinate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | THF | ~70-80% |

| Methyl 5-bromopicolinate | Tributyl(phenyl)stannane | Pd₂(dba)₃/P(o-tol)₃ | CuI | NMP | ~75-85% |

| Ethyl 3-bromopicolinate | Tributyl(2-furyl)stannane | AsPh₃/Pd₂(dba)₃ | LiCl | Dioxane | ~65-75% |

Cyanation Reactions: Introduction of the Nitrile Group

The cyanation of aryl halides is a valuable transformation, as the resulting nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.

Causality Behind Experimental Choices: Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides.[14] Palladium catalysts, often with ligands like dppf or Xantphos, are typically used to facilitate this transformation.[7]

Experimental Protocol: Cyanation of Methyl 6-Bromopicolinate

-

Materials: Methyl 6-bromopicolinate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), dppf (0.1 equiv), Anhydrous DMF.

-

Procedure:

-

To a flame-dried flask, add methyl 6-bromopicolinate, Zn(CN)₂, Pd₂(dba)₃, and dppf under an inert atmosphere.

-

Add anhydrous DMF and degas the mixture.

-

Heat the reaction to 120 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.

-

Wash the filtrate with aqueous ammonia and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Synthesis of the Bromopicolinate Scaffold

The bromopicolinate scaffold can be synthesized through various methods, most commonly involving the bromination of a picolinic acid derivative or the esterification of a bromopicolinic acid.

Synthesis of Methyl 6-Bromopicolinate from 6-Bromopicolinic Acid

-

Materials: 6-Bromopicolinic acid (1.0 equiv), Methanol (solvent), Sulfuric acid (catalytic).

-

Procedure:

-

Suspend 6-bromopicolinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-